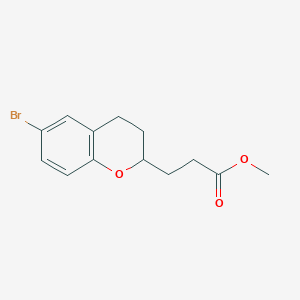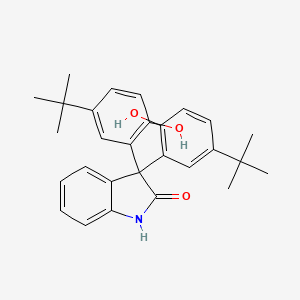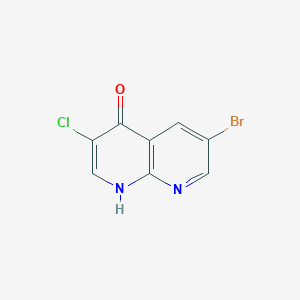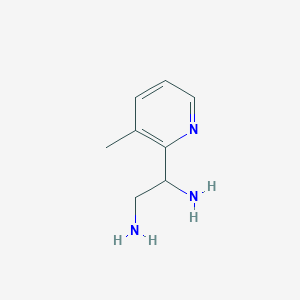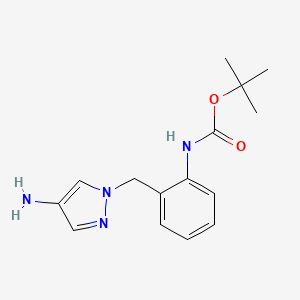![molecular formula C8H6O2S B13037585 Benzo[b]thiophene-5,6-diol](/img/structure/B13037585.png)
Benzo[b]thiophene-5,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]thiophene-5,6-diol is an organic compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a fused benzene and thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophene-5,6-diol typically involves the functionalization of the benzothiophene core. One common method is the hydroxylation of benzo[b]thiophene using suitable oxidizing agents. For instance, the use of reagents like hydrogen peroxide or m-chloroperbenzoic acid can introduce hydroxyl groups at the 5 and 6 positions of the benzothiophene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and controlled hydroxylation. Catalysts such as transition metal complexes can be employed to enhance the selectivity and yield of the desired diol product .
Analyse Chemischer Reaktionen
Types of Reactions: Benzo[b]thiophene-5,6-diol can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the diol to the corresponding dihydrobenzothiophene.
Substitution: Electrophilic substitution reactions can introduce various substituents at the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Quinones.
Reduction: Dihydrobenzothiophene.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzo[b]thiophene-5,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of organic semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism of action of benzo[b]thiophene-5,6-diol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Benzothiophene: Lacks the hydroxyl groups, making it less polar and less reactive in certain chemical reactions.
Benzo[b]thiophene-2,3-diol: Another dihydroxy derivative with hydroxyl groups at different positions, leading to different chemical and biological properties.
Thiophene: A simpler heterocycle without the fused benzene ring, exhibiting different reactivity and applications.
Uniqueness: Benzo[b]thiophene-5,6-diol is unique due to the specific positioning of the hydroxyl groups, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for targeted applications in various scientific fields .
Eigenschaften
Molekularformel |
C8H6O2S |
|---|---|
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
1-benzothiophene-5,6-diol |
InChI |
InChI=1S/C8H6O2S/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,9-10H |
InChI-Schlüssel |
HYXXHVCDZORYJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=CC(=C(C=C21)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


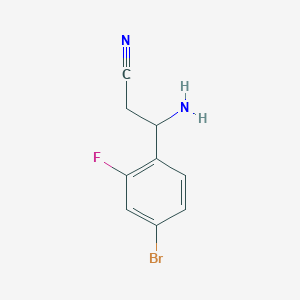

![(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide](/img/structure/B13037527.png)
![3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine](/img/structure/B13037530.png)

